8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline
Overview
Description
8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline is a complex organic compound that features a quinoline core substituted with a sulfonyl group and a piperazine ring bearing a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the quinoline with chlorosulfonic acid, resulting in the formation of a sulfonyl chloride intermediate. The sulfonyl chloride is then reacted with 4-(4-fluorophenyl)piperazine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the quinoline ring or the sulfonyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or desulfonylated products.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or fluorescence.
Mechanism of Action
The mechanism of action of 8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring and fluorophenyl group can enhance binding affinity and specificity, while the quinoline core can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline core, sulfonyl group, and fluorophenyl-piperazine moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-16-6-8-17(9-7-16)22-11-13-23(14-12-22)26(24,25)18-5-1-3-15-4-2-10-21-19(15)18/h1-10H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNQZPYYWXKKRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206136 | |
Record name | 8-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326007-88-9 | |
Record name | 8-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326007-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-[[4-(4-Fluorophenyl)-1-piperazinyl]sulfonyl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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